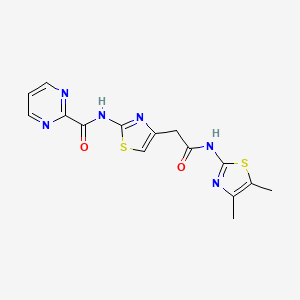

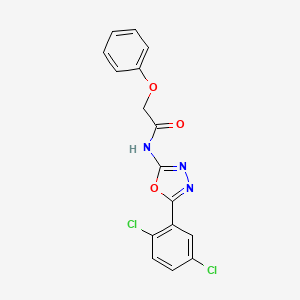

![molecular formula C18H19IN2O3S B2983738 N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-2-iodobenzamide CAS No. 922087-46-5](/img/structure/B2983738.png)

N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-2-iodobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-2-iodobenzamide” is a complex organic compound. It contains a 3,4-dihydroisoquinoline moiety, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyrrolidine ring . This moiety is linked via a sulfonyl group to an ethyl chain, which is further connected to a 2-iodobenzamide group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a general method for the preparation of diverse N-substituted 3,4-dihydroisoquinolin-1(2H)-one compounds involves a three-step cross-coupling/cyclization/N-deprotection/N-alkylation sequence . In the first step, ethyl 2-bromobenzoates and 2-bromo-1-carboxyethyl heterocycles are cross-coupled with commercially available potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate to produce (hetero)aryl-substituted 3-[(N-Boc-2-carboxyethyl)phenyl]ethylamines . In a subsequent two-stage process, these (hetero)arylethylamines undergo base-mediated ring closure followed by N-deprotection and N-alkylation to produce N-substituted 3,4-dihydroisoquinolin-1(2H)-ones .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using diverse spectroscopic techniques such as FT-IR, ESI-MS, 1H NMR, and 13C NMR . These techniques can identify main spectral features such as group CN, a cyano group α-hydrogen, and (hetero)aromatic protons . The molecules interact via C–H⋯N and C–H⋯π contacts to form zig-zag ribbons that run along the a-axis and stack along the c-axis, connected by van der Waals interactions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, the three-step cross-coupling/cyclization/N-deprotection/N-alkylation sequence used to synthesize N-substituted 3,4-dihydroisoquinolin-1(2H)-ones involves several transformations . Mechanistic work was performed to elucidate the order of transformations for the latter two-stage process .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the yellow prisms obtained from petroleum ether:ethyl acetate (30:1) mixture at 25°C are monoclinic, space group P21/c, with a = 13.2197 (9) Å, b = 6.4454 (4) Å, c = 19.1092 (13) Å, β = 95.051 (8)°, V = 1621.90 (19) Å3, Z = 4 .科学的研究の応用

Synthesis Techniques and Organic Chemistry Applications:

- Synthesis of 2,3-dihydroquinazolin-4(1H)-ones: A method for synthesizing 2,3-dihydroquinazolin-4(1H)-ones involves the condensation of 2-aminobenzamide with aldehydes and ketones, offering mild reaction conditions and easy purification (Abdollahi-Alibeik & Shabani, 2011).

- Efficient Synthesis Routes: Various studies have explored efficient synthesis routes for related compounds, including those using gem-dibromomethylarenes as synthetic aldehyde equivalents (Narasimhamurthy et al., 2014) and the synthesis of biologically active indenoisoquinoline derivatives via a one-pot copper(II)-catalyzed tandem reaction (Huang et al., 2017).

Pharmacological Research and Drug Development:

- Cellular Proliferation in Tumors: Research on the cellular proliferative marker N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1) showed its potential for evaluating proliferative status in solid tumors, with significant correlation observed between 18F-ISO-1 uptake and tumor proliferation markers (Dehdashti et al., 2013).

- Anticonvulsant Activity: A series of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides was identified through high-throughput screening, showing good anticonvulsant activity in animal models (Chan et al., 1998).

Medical Imaging Applications:

- Imaging Tumor Proliferation: The use of certain compounds in PET imaging for assessing the sigma2 receptor status of solid tumors was investigated, indicating potential for imaging the proliferative status of tumors (Tu et al., 2007).

Drug Metabolism and Excretion:

- Metabolite Identification and Excretion: Studies on the metabolites of related compounds, such as YM758, provide insights into their renal and hepatic excretion, important for understanding drug safety and efficacy (Umehara et al., 2009).

作用機序

将来の方向性

The future directions for research on similar compounds could involve further exploration of their biological activity and potential therapeutic applications. For instance, the negative allosteric modulation of the D2R by SB269652 suggests potential applications in the treatment of neurological disorders . Additionally, further studies could focus on the design and development of more potent derivatives, as well as the optimization of synthetic methods.

特性

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19IN2O3S/c19-17-8-4-3-7-16(17)18(22)20-10-12-25(23,24)21-11-9-14-5-1-2-6-15(14)13-21/h1-8H,9-13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSMDURMZLQNBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=CC=C3I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19IN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,5,6-tetrachloro-N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2983655.png)

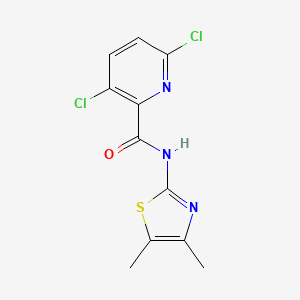

![2,5-dichloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2983656.png)

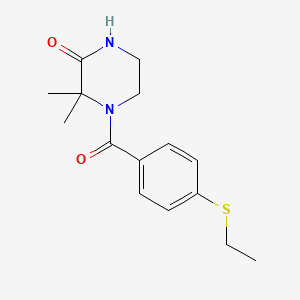

![(Z)-methyl 2-(4-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2983658.png)

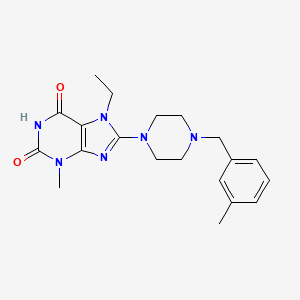

![(E)-3-(2-methylfuran-3-yl)-6-(4-methylstyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2983662.png)

![2-Chloro-1-[4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl]ethanone](/img/structure/B2983669.png)

![methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B2983671.png)

![3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2983672.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-ethoxybenzamide](/img/structure/B2983674.png)